2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid
CAS No.:
Cat. No.: VC17802207
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 2-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-8(10(14)15)5-6-12-9/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |
| Standard InChI Key | QPCASOQBVHWMMI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C#C)NC1=NC=CC(=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name, 2-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid, reflects its core structure: a pyridine ring with a carboxylic acid group at position 4 and a secondary amine at position 2 linked to a 2-methylbut-3-yn-2-yl group . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.22 g/mol |
| SMILES | CC(C)(C#C)NC1=NC=CC(=C1)C(=O)O |
| InChIKey | QPCASOQBVHWMMI-UHFFFAOYSA-N |
| Synonyms | 1411608-91-7, AKOS013321450 |
The alkyne group in the 2-methylbut-3-yn-2-yl substituent introduces rigidity, while the carboxylic acid and amine groups enable hydrogen bonding and salt formation .
Synthesis and Reaction Pathways
Reaction Chemistry
The compound’s reactivity is dictated by three key moieties:
-
Carboxylic Acid: Capable of esterification, amidation, or salt formation.
-
Alkyne: Participates in cycloadditions (e.g., Huisgen) or metal-catalyzed couplings.
-
Secondary Amine: Susceptible to alkylation or oxidation.
For instance, the alkyne could undergo click chemistry with azides to form triazoles, enhancing molecular complexity for drug discovery.
Structural and Functional Analogues
Comparison with 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic Acid
A structurally related compound, 4-[(but-2-yn-1-yl)amino]pyridine-2-carboxylic acid (EvitaChem), shares the pyridinecarboxylic acid backbone but differs in substituent position and alkyne structure. Key contrasts include:
| Property | 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic Acid | 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic Acid |
|---|---|---|
| Molecular Formula | ||
| Alkyne Position | 3-yn (terminal) | 2-yn (internal) |
| Amino Group Position | 2-position | 4-position |
The terminal alkyne in the target compound may confer higher reactivity in metal-catalyzed reactions compared to the internal alkyne in the analogue.
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